6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique fused ring structure, which includes a purine core integrated with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of a suitable purine derivative with an imidazole precursor under controlled conditions. The reaction may require the use of catalysts, such as palladium or copper, to facilitate the formation of the fused ring system. Solvents like dimethylformamide (DMF) or toluene are often used to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the purine or imidazole rings, where halogenated derivatives are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated derivatives, nucleophiles (amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce fully or partially reduced compounds. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of 6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biochemical pathway. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopentyl-2-ethylpurine
- 4,7-Dimethylpurino[7,8-a]imidazole
- 6-Cyclopentyl-4,7-dimethylpurine
Uniqueness
6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione stands out due to its unique fused ring structure and the presence of multiple functional groups. This structural complexity allows for diverse chemical reactivity and a broad range of potential applications. Compared to similar compounds, it offers enhanced stability and specificity in its interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-4-19-14(22)12-13(18(3)16(19)23)17-15-20(12)9-10(2)21(15)11-7-5-6-8-11/h9,11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKXUONUWXPNQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3C4CCCC4)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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